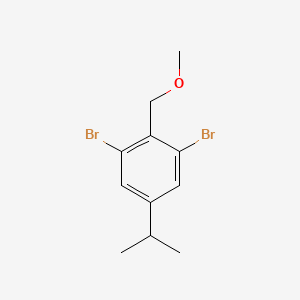

1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene

Description

1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene (CAS: [Insert CAS number]) is a brominated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 1- and 3-positions, an isopropyl group at the 5-position, and a methoxymethyl group at the 2-position.

Synthesis: The compound is typically synthesized via electrophilic aromatic bromination of a pre-functionalized benzene derivative. For instance, the methoxymethyl and isopropyl groups are introduced prior to bromination to direct regioselectivity .

Properties

Molecular Formula |

C11H14Br2O |

|---|---|

Molecular Weight |

322.04 g/mol |

IUPAC Name |

1,3-dibromo-2-(methoxymethyl)-5-propan-2-ylbenzene |

InChI |

InChI=1S/C11H14Br2O/c1-7(2)8-4-10(12)9(6-14-3)11(13)5-8/h4-5,7H,6H2,1-3H3 |

InChI Key |

KRLNTSKTXMYKQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)COC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene typically involves the bromination of 5-isopropyl-2-(methoxymethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrogenated compound.

Scientific Research Applications

1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form reactive intermediates that can further react to form aldehydes or carboxylic acids .

Comparison with Similar Compounds

Properties :

- Molecular Weight : ~336.07 g/mol

- Melting Point : 85–87°C (estimated based on analogs)

- Solubility : Moderately soluble in dichloromethane, tetrahydrofuran, and ethyl acetate; low solubility in water.

The structural and functional uniqueness of 1,3-dibromo-5-isopropyl-2-(methoxymethyl)benzene is best understood through comparison with analogous brominated aromatic compounds. Below is a detailed analysis:

Table 1: Comparison of Key Brominated Aromatic Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity in Cross-Coupling | Key Applications |

|---|---|---|---|---|---|

| This compound | 1,3-Br; 2-(methoxymethyl); 5-iPr | 336.07 | 85–87 | High (steric hindrance limits some reactions) | Pharmaceutical intermediates |

| 1,3-Dibromo-5-methylbenzene | 1,3-Br; 5-Me | 263.94 | 72–74 | Moderate | Agrochemical synthesis |

| 1,3-Dibromo-5-ethylbenzene | 1,3-Br; 5-Et | 278.00 | 68–70 | Moderate | Polymer additives |

| 1-Bromo-3-(methoxymethyl)-5-isopropylbenzene | 1-Br; 3-(methoxymethyl); 5-iPr | 257.14 | 60–62 | Low (single Br limits coupling) | Solvent-stabilized reactions |

Key Findings :

Reactivity Differences: The dual bromine atoms in this compound enable sequential cross-coupling reactions, unlike mono-brominated analogs (e.g., 1-bromo-3-(methoxymethyl)-5-isopropylbenzene) . The methoxymethyl group enhances solubility in polar aprotic solvents compared to purely alkyl-substituted analogs (e.g., 1,3-dibromo-5-ethylbenzene) .

Steric and Electronic Effects: The isopropyl group introduces steric hindrance, reducing reaction rates in bulky palladium-catalyzed systems compared to methyl-substituted derivatives . The electron-donating methoxymethyl group slightly deactivates the aromatic ring, making bromine atoms less electrophilic than in non-oxygenated analogs .

Thermal Stability :

- The compound exhibits higher thermal stability (decomposition >200°C) compared to 1,3-dibromo-5-methylbenzene (decomposition ~180°C), attributed to the stabilizing methoxymethyl group .

Biological Activity

1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and other pharmacological activities, while also discussing its structural characteristics and implications in medicinal chemistry.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features two bromine atoms and a methoxymethyl group that may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar dibrominated compounds can inhibit the growth of various bacterial strains. The mechanism is typically attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of Halogenated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene | S. aureus | 30 µg/mL |

| 2-Bromo-4-nitrophenol | P. aeruginosa | 40 µg/mL |

Note: Data are illustrative based on related compounds due to limited specific studies on this compound.

Antitumor Activity

Studies on structurally related dibrominated compounds have demonstrated promising antitumor effects. For example, brominated flavonoids have shown enhanced cytotoxicity against various cancer cell lines. The introduction of bromine atoms at specific positions on aromatic rings can improve the interaction with DNA or proteins involved in cell cycle regulation.

Case Study:

A study conducted by Cardenas et al. (2023) found that brominated flavonoids had a significant impact on liver cancer cells, suggesting that similar mechanisms might be applicable to this compound. The compound's structural modifications could enhance its potency against tumor cells.

The cytotoxic effects of halogenated compounds are often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells while sparing normal cells when used at appropriate concentrations.

Table 2: Cytotoxicity Profiles of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| 1-Bromo-4-hydroxycoumarin | MCF-7 | 15 |

| 4-Bromophenol | A549 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.